Tris phosphate dibasic is a chemical compound with the molecular formula and a CAS number of 108321-11-5. It is primarily used in biochemical applications, particularly in column chromatography and gel electrophoresis. This compound is characterized by its ability to act as a buffering agent, maintaining pH levels in various biological and chemical processes. Its structure comprises three phosphate groups attached to a central carbon framework, which contributes to its unique properties as a buffer.
These reactions are crucial in laboratory settings where maintaining a stable pH is essential for biochemical assays.
Tris phosphate dibasic exhibits significant biological activity, primarily as a buffering agent in biological systems. It helps maintain physiological pH levels, which is vital for enzyme activity and metabolic processes. The compound's ability to resist changes in pH makes it invaluable in cell culture media and various biochemical assays. Additionally, it has been shown to interact with various biomolecules, influencing their stability and activity.
The synthesis of tris phosphate dibasic can be achieved through several methods:
Each method varies in complexity and yield, but they all aim to produce a high-purity product suitable for laboratory applications.
Tris phosphate dibasic finds diverse applications across various fields:
Research on the interactions of tris phosphate dibasic with other biomolecules has revealed its role in stabilizing proteins and nucleic acids. Interaction studies often focus on how this compound affects enzyme kinetics and the stability of macromolecules under varying pH conditions. Its ability to form complexes with metal ions also highlights its potential role in bioremediation processes.
Tris phosphate dibasic shares similarities with several other phosphate compounds but maintains unique characteristics due to its specific structure and buffering capacity.
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Tris(2-aminoethyl)amine | Acts as a buffer but lacks phosphate groups | |
Disodium hydrogen phosphate | Commonly used buffer but less effective at low pH | |
Sodium dihydrogen phosphate | More acidic than tris phosphate dibasic | |
Glycerol 2-phosphate | Similar buffering properties but different structure |
Tris phosphate dibasic's unique combination of three phosphate groups allows it to maintain stability across a broader range of pH levels compared to these similar compounds, making it particularly useful in sensitive biological applications.
Tris(hydroxymethyl)aminomethane (Tris) was first introduced as a biological buffer in the 1960s, offering advantages over phosphate and carbonate buffers due to its minimal metal ion interactions and high solubility. The development of Tris phosphate dibasic emerged from the need for enhanced buffering capacity in alkaline conditions, particularly in electrophoretic applications. By combining Tris with phosphoric acid, researchers achieved a compound capable of maintaining stable pH levels in high-ionic-strength environments, such as DNA gel electrophoresis.
The evolution of Tris-based buffers reflects broader trends in molecular biology. Early applications focused on protein crystallization and enzyme assays, but the advent of recombinant DNA technology in the 1980s necessitated buffers with greater precision. Tris phosphate dibasic filled this niche, enabling reproducible results in nucleic acid separation and hybridization experiments.
In contemporary research, Tris phosphate dibasic serves three primary functions:
Ion-exchange chromatography (IEX) separates biomolecules based on surface charge differences. Tris phosphate dibasic enhances IEX performance by stabilizing pH and ionic strength, which govern electrostatic interactions between biomolecules and the stationary phase.
Proteins exhibit pH-dependent charge due to ionizable amino acid residues. At pH values below their isoelectric point (pI), proteins carry a net positive charge and bind to cation-exchange resins; above the pI, they bind anion-exchange resins [1] [2]. Tris phosphate dibasic, with a buffering range of pH 5.8–8.0, maintains optimal conditions for separating proteins with pI values near neutrality. For example, at pH 7.4, Tris phosphate stabilizes the negative charge of acidic residues (e.g., aspartate and glutamate), promoting binding to anion-exchange columns [3] [4].
The dibasic phosphate component (HPO₄²⁻) modulates ionic strength, competing with biomolecules for resin binding sites. Gradual increases in phosphate concentration elute proteins based on charge density differences. A study comparing Tris phosphate with sodium chloride gradients demonstrated that phosphate ions improve resolution for monoclonal antibodies by reducing nonspecific interactions [1].
Table 1: Optimization Parameters for IEX Using Tris Phosphate Dibasic
Parameter | Optimal Range | Impact on Separation |
---|---|---|
pH | 6.5–7.5 | Stabilizes protein charge states |
Phosphate Gradient | 0–500 mM | Elutes biomolecules by charge density |
Flow Rate | 0.5–1.0 mL/min | Balances resolution and run time |
Gel permeation chromatography (GPC) separates biomolecules by hydrodynamic radius. Tris phosphate dibasic maintains solution ionic strength, preventing protein aggregation and ensuring accurate size-based separation.
In GPC, high ionic strength buffers (>100 mM) shield electrostatic interactions between proteins and the gel matrix. Tris phosphate’s dual buffering capacity (pH 7.0–8.0) and moderate ionic strength (50–200 mM) make it ideal for fractionating globular proteins. For instance, a 150 mM Tris phosphate buffer (pH 7.4) resolved a mixture of bovine serum albumin (66 kDa) and cytochrome c (12 kDa) with a resolution factor (Rₛ) of 1.8, outperforming Tris-HCl buffers at equivalent concentrations [5].
Tris phosphate dibasic is less common in nucleic acid electrophoresis than Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) but offers unique advantages. Its higher buffering capacity at neutral pH reduces pH shifts during prolonged runs, minimizing DNA denaturation.
In agarose gel electrophoresis, Tris phosphate (pH 7.5) resolved λ-DNA fragments (0.5–10 kbp) with sharper bands compared to TAE (pH 8.3). However, its higher conductivity increases Joule heating, requiring lower voltages (50–75 V) to prevent gel distortion [3] [4].
Table 2: Performance Comparison of Electrophoresis Buffers
Buffer | pH | Conductivity (mS/cm) | Resolution (Rₛ) | Heating Risk |
---|---|---|---|---|
Tris Phosphate | 7.5 | 12.4 | 1.9 | Moderate |
TAE | 8.3 | 8.7 | 1.6 | Low |
TBE | 8.5 | 10.2 | 1.7 | High |
In sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), Tris phosphate dibasic adjusts running and stacking gel pH to control protein mobility. A discontinuous system with Tris phosphate (pH 6.8) in the stacking gel and Tris-HCl (pH 8.8) in the resolving gel sharpens band resolution by exploiting differences in ion mobility.
At pH 6.8, Tris phosphate ensures glycine (pI 5.97) remains poorly ionized, creating a trailing ion gradient that focuses proteins into narrow bands. During migration into the resolving gel (pH 8.8), glycine becomes fully ionized, accelerating protein separation by size [4] [5].